molecular formula C18H13Cl2N3O2 B2875944 3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide CAS No. 1111577-74-2

3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B2875944
CAS No.: 1111577-74-2
M. Wt: 374.22
InChI Key: RTNSMYZWYIMOFP-UHFFFAOYSA-N
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Description

This molecule is a potent and selective FXR agonist in vitro and has robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .


Synthesis Analysis

The synthesis of such compounds often involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The process typically involves the use of anhydrous solvents and purification techniques such as flash chromatography .


Molecular Structure Analysis

The molecule contains a cyclopropyl group, which is a three-membered carbon ring, and an oxazole ring, which is a five-membered ring containing two heteroatoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The molecule is likely to undergo reactions typical of oxazoles, pyridines, and chlorinated aromatic compounds. For instance, the chlorine atoms might be replaced in nucleophilic aromatic substitution reactions .

Scientific Research Applications

Anticancer and Anti-inflammatory Activities

A study synthesized a series of compounds including 3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide derivatives, evaluating their potential as anticancer and anti-5-lipoxygenase agents. These compounds showed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and also inhibited 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antibacterial Activities

Another study focused on the synthesis of pyridine-dicarboxamide derivatives, including those similar to the compound , and tested their antibacterial activities against various Gram-positive and Gram-negative bacteria. The results highlighted the potential use of these compounds in antibacterial treatments (Flefel et al., 2018).

Anticancer and α-Glucosidase Inhibitory Activities

A related study synthesized 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives, showing significant anticancer activities against various cancer cell lines. Some derivatives also exhibited α-glucosidase inhibitory activity, suggesting their potential use in cancer treatment and diabetes management (Al-Majid et al., 2019).

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives were synthesized, including structures akin to this compound. These compounds were evaluated for antitubercular and antibacterial activities, with some showing more potency than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Applications in Dyeing and Biological Activities

A study synthesized heterocyclic aryl monoazo organic compounds, including derivatives of the compound , for dyeing polyester fibers. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their potential application in sterile and biologically active fabrics (Khalifa et al., 2015).

Mechanism of Action

As an FXR agonist, the molecule likely works by binding to the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid levels. This can lead to changes in lipid metabolism, including lowering LDL and triglycerides and raising HDL .

Safety and Hazards

While specific safety and hazard data for this compound are not available, compounds with similar structures can pose risks. For example, dichloropyridines are classified as acutely toxic and skin irritants . Always handle such compounds with appropriate safety precautions.

Properties

IUPAC Name

3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-7-8-15(20)23-16(13)17(24)22-12-5-3-10(4-6-12)14-9-21-18(25-14)11-1-2-11/h3-9,11H,1-2H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNSMYZWYIMOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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